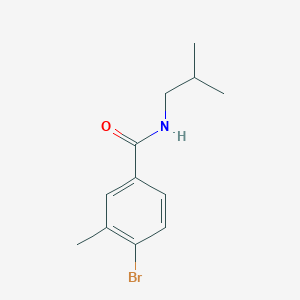

![molecular formula C11H12N4O2 B1449627 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one CAS No. 500861-70-1](/img/structure/B1449627.png)

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one

説明

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one is a heterocyclic organic compound. It has drawn significant interest in the scientific community due to its potential applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds were synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent . Another method involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .Molecular Structure Analysis

The molecular formula of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one is C11H12N4O2. The 3D structures of similar derivatives were determined based on the modification of a known structure using the Sybyl program .Chemical Reactions Analysis

The halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups have been reported .科学的研究の応用

Transformations of Pyrimidines : A study by Botta et al. (1985) demonstrated the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino-derivatives. This indicates the chemical versatility of pyrimidine derivatives, which could be relevant in various chemical synthesis processes (Botta, Angelis, Finizia, Gambacorta, & Nicoletti, 1985).

Isostructural Nature in Crystal Structure : Trilleras et al. (2009) studied compounds including 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, finding them to be isostructural and essentially isomorphous. This research contributes to the understanding of the crystal and molecular structures of analogous compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Synthesis and Structural Analysis : Jadhav et al. (2022) synthesized pyrimidine derivatives and performed structural characterizations, indicating the compound's relevance in the development of novel chemical entities (Jadhav, Jadhav, Kale, & Sirsat, 2022).

Synthesis and Chemical Reactivity : Farouk, Ibrahim, and El-Gohary (2021) investigated the chemical behavior of a compound similar to "6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one," exploring its potential in constructing nitrogen heterocyclic compounds, which could be significant in pharmaceutical research (Farouk, Ibrahim, & El-Gohary, 2021).

Synthesis and DFT Studies of Pyrimidin-1(2H)-ylaminofumarate Derivatives : Saracoglu et al. (2020) focused on the synthesis of various Pyrimidine derivatives and their quantum chemical properties, highlighting the compound's significance in the field of material science (Saracoglu, Kokbudak, Yilmazer, & Kandemirli, 2020).

Synthesis for Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound related to pyrimidin-4(3H)-one for potential PET imaging in Parkinson's disease, indicating its application in neurological research (Wang, Gao, Xu, & Zheng, 2017).

Antifungal Effects : Jafar et al. (2017) studied the antifungal effects of some derivatives of 6-methoxy-N, N-dimethylpyrimidin-2-amine, including against fungi like Aspergillus terreus and Aspergillus niger, demonstrating the compound's potential in antifungal applications (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

NMR Data Analysis : Sørum et al. (2010) performed chemical shift assignments of N‐substituted 6‐(4‐methoxyphenyl)‐7H‐pyrrolo[2, 3‐d]pyrimidin‐4‐amines, contributing to the understanding of these compounds in spectroscopic studies (Sørum, Simić, Sundby, & Hoff, 2010).

将来の方向性

The future directions for the research on 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. The development of more efficient synthesis methods and a deeper understanding of its mechanism of action could also be areas of interest .

特性

IUPAC Name |

4-amino-2-(4-methoxyanilino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMQEMMXWXWKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)

![tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B1449561.png)

![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)

![3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1449567.png)